1. N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (AZD9668)Compound Description: AZD9668 is a novel, oral inhibitor of neutrophil elastase (NE) []. It exhibits rapidly reversible binding kinetics and high selectivity for NE over other neutrophil-derived serine proteases []. Relevance: Both AZD9668 and 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide share a core structure of a substituted 1,2-dihydropyridine-3-carboxamide. The presence of this common scaffold suggests potential similarities in their binding interactions with biological targets and potential pharmacological properties.
2. 6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)Compound Description: AZD9819 is a human neutrophil elastase inhibitor with a pyrazinone-carboxamide core structure []. Relevance: While sharing a carboxamide group with the main compound, AZD9819 provides an interesting comparison point. The presence of a dihydropyrazine ring in AZD9819 instead of the dihydropyridine in the main compound highlights the structural diversity within this class of compounds and how subtle changes can affect their activity and properties. This compound also undergoes an intriguing lipid peroxide-mediated epoxidation and rearrangement, resulting in a five-membered oxazole derivative [], a reaction pathway that might be relevant for the main compound due to structural similarities.
3. 4-(5-(4-Bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)Compound Description: DQP-1105 acts as a noncompetitive antagonist of N-methyl-d-aspartate (NMDA) receptors, specifically targeting those containing GluN2C and GluN2D subunits []. Relevance: The presence of a substituted pyrazole ring in both DQP-1105 and 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide suggests a potential common structural motif for interacting with specific enzyme binding sites. This observation emphasizes the importance of the pyrazole moiety in influencing the pharmacological profile of these compounds.
4. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-oneCompound Description: This compound represents a class of [, , ]triazolo[4,3-a]pyridines, synthesized as part of a medicinal chemistry program []. Relevance: This compound and the main compound both contain a pyrazole ring linked to another heterocycle. This connection point and the presence of similar substituents suggest a possible shared pharmacophore that could be explored for structure-activity relationship studies.
5. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. Relevance: Although structurally different in terms of the core scaffold, TP0439150 shares the presence of a substituted pyrazole ring with the main compound. This shared feature suggests that variations in the substituents and the overall structure might be explored while maintaining the interaction with similar biological targets.
6. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)Compound Description: Compound 7n acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, serving as a structurally diverse backup compound for TP0439150 []. Relevance: While structurally distinct from the main compound, compound 7n exemplifies the exploration of diverse scaffolds to target GlyT1, a strategy that might be relevant for further research on 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide. The focus on CNS multiparameter optimization (CNS MPO) in the development of compound 7n highlights the importance of considering drug-likeness properties during the drug discovery process.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.